1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-
Description
1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]- is a naphthalene-derived compound featuring a carboxylic acid group at position 1 and a sulfonamide substituent at position 2, where the sulfonyl group is para-methyl-substituted. This structure combines aromatic rigidity with polar functional groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
CAS No. |
134864-08-7 |
|---|---|
Molecular Formula |
C18H15NO4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H15NO4S/c1-12-6-9-14(10-7-12)24(22,23)19-16-11-8-13-4-2-3-5-15(13)17(16)18(20)21/h2-11,19H,1H3,(H,20,21) |
InChI Key |
NSGPOZDEJLOREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthoic acid in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—naphthalene core, sulfonamide linkage, and carboxylic acid—invite comparisons with other derivatives. Below is a detailed analysis of its similarities and distinctions:
Sulfonamide-Functionalized Naphthalene Derivatives
- Naphthalene-2-carboxylic acid [2-(4-isopropyl benzyloxy)-4-nitro phenyl] amide (Compound 1a, ): Structural Differences: This analog replaces the sulfonamide group with a benzyloxy-nitro phenyl amide moiety. Synthesis: Prepared via prolonged heating (80°C, 3 days) of 2-naphthoyl chloride with aryl amines, yielding 85% product . Applications: Demonstrated antiproliferative activity, suggesting that sulfonamide substitution in the target compound may modulate bioactivity.
- 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide (): Key Distinctions: Incorporates an azo (-N=N-) linkage and a sulfonamide at position 3. The azo group introduces chromophoric properties, while the sulfonamide placement alters electronic effects on the naphthalene ring. Safety Profile: Classified as hazardous under GHS guidelines, emphasizing the need for careful handling of sulfonamide derivatives .
Carboxylic Acid-Containing Naphthalene Analogs
- Amino-naphthalenesulfonic acids (): Functional Group Comparison: Compounds like 2-amino-1-naphthalenesulfonic acid replace the carboxylic acid with sulfonic acid. This substitution increases water solubility but reduces lipophilicity, impacting membrane permeability in biological systems .
Complex Sulfonamide-Carboxamide Hybrids ():
- N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4--2-naphthalenecarboxamide: Structural Complexity: This derivative integrates a carboxamide group with multiple sulfonyl and arylazo substituents. Thermodynamic Stability: Extended conjugation and sulfonyl linkages may improve thermal stability, a property less emphasized in the target compound’s documentation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity: Sulfonamide groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to purely carboxylic or sulfonic acid derivatives .
- Synthetic Challenges: Unlike the straightforward synthesis of ’s compound, the target’s sulfonamide-carboxylic acid combination may require protecting-group strategies to avoid side reactions.
- Safety Considerations: Analogous sulfonamides () highlight the need for rigorous toxicity profiling, particularly regarding dermal absorption and inhalation risks.
Biological Activity
1-Naphthalenecarboxylic acid, 2-[[4-methylphenyl)sulfonyl]amino]- is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 341.38 g/mol. Its structure includes a naphthalene ring, a carboxylic acid group, and a sulfonamide moiety, which are significant for its biological interactions.
Biological Activity Overview
1-Naphthalenecarboxylic acid derivatives have been studied for various biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of naphthalenecarboxylic acids exhibit cytotoxic effects against cancer cell lines. For instance, the compound's ability to inhibit cell proliferation has been documented in various types of cancer cells.
- Antimicrobial Effects : Research indicates that certain naphthalenecarboxylic acid derivatives possess antimicrobial properties, potentially useful in treating infections.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the overall therapeutic profile of this compound.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the activity of sulfonamide derivatives against cancer cell lines. The findings highlighted that modifications in the naphthalene structure could enhance anticancer activity by increasing the compound's affinity for target proteins involved in cancer progression .
Antimicrobial Activity
In vitro tests have shown that 1-naphthalenecarboxylic acid derivatives can inhibit the growth of various bacterial strains. A notable study demonstrated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Mechanisms
Research has indicated that compounds containing sulfonamide groups can inhibit pro-inflammatory cytokines. For example, studies on similar structures have shown a reduction in interleukin-1 (IL-1) levels in animal models, suggesting potential applications in inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of cell proliferation in breast and colon cancer cell lines. |
| Study B | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study C | Anti-inflammatory | Reduction of IL-1 levels in carrageenan-induced paw edema model. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
